![molecular formula C14H20N2O2 B7494267 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)
1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea, also known as MEU, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. In cancer cells, 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In plants, 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects
1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea has been found to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In plants, 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea has been found to inhibit photosynthesis and cause chlorosis, leading to plant death. In materials science, 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea has been used as a building block for the synthesis of polymers with unique optical and mechanical properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea has several advantages for lab experiments, including its high yield and purity, its ability to inhibit specific enzymes or receptors, and its potential applications in various fields. However, 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea also has some limitations, including its toxicity and potential side effects, its limited solubility in water, and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea, including the development of more potent and selective analogs for use in cancer therapy, the exploration of its potential applications in other disease areas, such as viral infections and autoimmune diseases, and the synthesis of novel polymers with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea and its potential side effects in various contexts.
Méthodes De Synthèse
The synthesis of 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea involves the reaction of 3-methylbenzyl isocyanate with 2-oxo-tetrahydrofuran-1-ethanol in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea in high yield and purity.
Applications De Recherche Scientifique
1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea has been studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In agrochemicals, 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea has been tested as a potential herbicide due to its ability to inhibit plant growth. In materials science, 1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea has been used as a building block for the synthesis of novel polymers with unique properties.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-3-6-12(9-10)16-14(17)15-11(2)13-7-4-8-18-13/h3,5-6,9,11,13H,4,7-8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKRWOUKFDMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

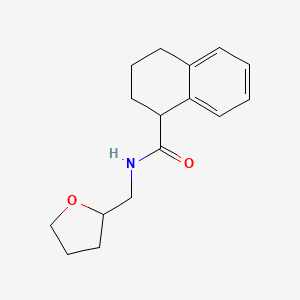
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)
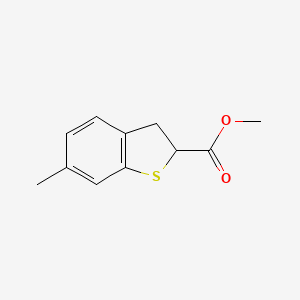
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
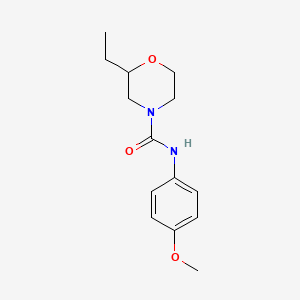

![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
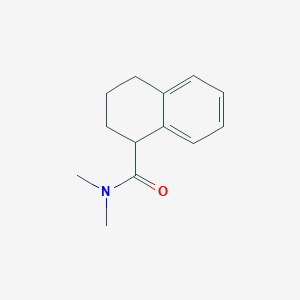
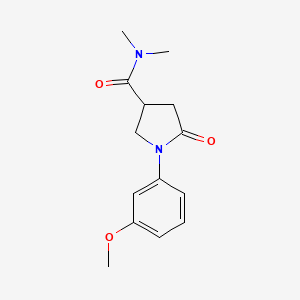
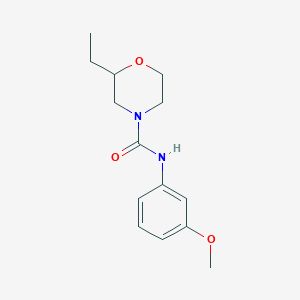


![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)